tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
Description
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The tert-butyl carbamate group at position 7 serves as a protective moiety, enhancing solubility and stability during synthetic applications. Its structural uniqueness arises from the thieno[2,3-c]pyridine scaffold, which combines the electron-rich thiophene ring with the aromatic pyridine system, enabling diverse reactivity and intermolecular interactions .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)9-10-8(4-6-13-9)5-7-16-10/h5,7,9,13H,4,6H2,1-3H3 |
InChI Key |
UPENOLIONVAAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(CCN1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a thieno[2,3-c]pyridine derivative, the tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thieno[2,3-c]pyridine ring.
Scientific Research Applications
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS 910443-31-1)
This compound shares the thieno[2,3-c]pyridine backbone but differs in substituent placement: a bromine atom at position 2 and the tert-butyl carboxylate at position 6 (vs. position 7 in the target compound). Key distinctions include:
- Reactivity : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylate at position 6 may alter steric and electronic properties compared to position 5.
- Synthetic Utility: The brominated derivative is primarily used as an intermediate for further functionalization, whereas the non-halogenated target compound may serve as a precursor for direct amidation or ester hydrolysis .
Pyridine Carbamate Derivatives
Examples from the Catalog of Pyridine Compounds (2017):
- tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate (p. 197): Features a dimethoxy-substituted pyridine ring with a carbamate-protected methyl group. Unlike the thieno-fused system, this compound lacks sulfur-based aromaticity, reducing its electron-rich character and limiting applications in charge-transfer materials .
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (p. 228) : Contains hydroxyl and methoxy groups, enabling hydrogen-bonding interactions. The absence of a fused thiophene ring results in lower thermal stability compared to the target compound .
Ethyl 5-(4-Nitrobenzyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate
Key differences:
- Functional Groups : The nitrobenzyl and phenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating tert-butyl carbamate in the target compound.
- Synthetic Yield : This compound was synthesized in 93% yield under reflux conditions, suggesting that similar protocols might apply to the target molecule with optimization .
Comparative Data Table
| Property/Feature | tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate | tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate | tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate |
|---|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine | Thieno[2,3-c]pyridine | Pyridine |
| Key Substituents | tert-Butyl carboxylate (position 7) | Bromine (position 2), tert-butyl carboxylate (position 6) | Dimethoxy (positions 5,6), methylcarbamate |
| Electron Effects | Electron-rich thiophene + pyridine | Electron-deficient due to bromine | Electron-donating methoxy groups |
| Synthetic Applications | Building block for pharmaceuticals | Intermediate for cross-coupling reactions | Protective group strategies |
| Thermal Stability | Moderate to high (fused aromatic system) | Lower due to bromine reactivity | Moderate |
| Reference |
Biological Activity
tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[2,3-c]pyridine core with a tert-butyl ester group at the carboxylate position. Its molecular formula is , and it has a molecular weight of 233.34 g/mol. The IUPAC name is this compound.
Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit their biological effects primarily through the inhibition of tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. Specifically, studies have shown that derivatives of this compound can bind to the colchicine site on tubulin, inhibiting its polymerization and thereby exerting antiproliferative effects.
Anticancer Activity
In Vitro Studies : A series of studies have evaluated the antiproliferative activity of various thieno[2,3-c]pyridine derivatives against multiple cancer cell lines. For instance:
- Cell Lines Tested : Commonly used cancer cell lines include HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia).
- IC50 Values : The IC50 values for some derivatives have been reported as low as 1.1 μM against HeLa cells and up to 20 μM for less potent derivatives . This indicates a significant potential for selective cytotoxicity towards cancer cells while sparing normal cells.
Table 1: Summary of Antiproliferative Activity
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 1.1 | Tubulin inhibition |
| Compound B | L1210 | 2.8 | Tubulin inhibition |
| Compound C | CEM | 2.3 | Tubulin inhibition |
| Compound D | Normal PBMC | >20 | Non-toxic to normal cells |
Case Studies
A notable study by Beckers et al. demonstrated that certain derivatives of thieno[2,3-c]pyridine were effective in inhibiting tumor growth in xenograft models. These findings were corroborated by in vitro assays showing that these compounds significantly reduced cell viability in a dose-dependent manner .
Another research effort highlighted the importance of specific substituents on the thieno[2,3-c]pyridine scaffold for enhancing biological activity. Modifications at the 6-position were found to be critical for maintaining potency against various cancer types .
Additional Pharmacological Properties
Beyond anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. However, comprehensive studies are required to elucidate these effects fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
